molecular formula C8H10BrNO B1322093 3-Bromo-4-methoxybenzylamine CAS No. 247254-47-3

3-Bromo-4-methoxybenzylamine

Cat. No. B1322093
M. Wt: 216.07 g/mol
InChI Key: PZYWNKFZCOGPJX-UHFFFAOYSA-N
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Description

“3-Bromo-4-methoxybenzylamine” is a compound that has gained interest in various fields of research and industry. It is a primary amine with a molecular formula of C8H10BrNO and an average mass of 216.075 Da .


Synthesis Analysis

The synthesis of related compounds such as “3-Bromo-4-methoxybenzaldehyde” has been reported. It is formed by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent .


Chemical Reactions Analysis

“3-Bromo-4-methoxybenzylamine” may participate in various chemical reactions. For instance, 4-Methoxybenzylamine, a related compound, can be used for the amination reaction of functionalized aryl bromides . More specific reactions involving “3-Bromo-4-methoxybenzylamine” would depend on the conditions and reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-4-methoxybenzylamine” are not fully detailed in the search results. It has a molecular weight of 216.075 Da . More specific properties such as melting point, boiling point, and density would require further experimental determination.

Scientific Research Applications

Amination Reactions

Application Summary

This compound is used in the amination of functionalized aryl bromides, which is a key step in synthesizing various organic compounds.

Methods of Application

The process involves the substitution of the bromide with an amine group from the 3-Bromo-4-methoxybenzylamine, often facilitated by a catalyst under specific conditions.

Results

The amination reactions have been successful in producing a range of aromatic amines, which are valuable intermediates in chemical synthesis .

Organopolyphosphazenes Synthesis

Application Summary

It serves as a precursor in the synthesis of functionalized organopolyphosphazenes for in vivo applications, such as biocompatible materials.

Methods of Application

The amine group of 3-Bromo-4-methoxybenzylamine reacts with phosphazenes, resulting in the formation of organopolyphosphazenes with potential biomedical applications.

Results

The synthesized organopolyphosphazenes exhibit properties suitable for in vivo use, including stability and biocompatibility .

Antiproliferative Agents

Application Summary

Derivatives of 3-Bromo-4-methoxybenzylamine are studied for their antiproliferative activities, which could lead to new cancer treatments.

Methods of Application

The compound is used to synthesize analogs of myoseverin, 8-azapurine, which are then tested for their ability to inhibit cell proliferation.

Results

Some analogs have shown promising results in inhibiting the growth of cancer cells, indicating potential as antiproliferative agents .

Tyrosinase Inhibition

Application Summary

This compound is used in the synthesis of novel tyrosinase inhibitors, which are important in the treatment of hyperpigmentation disorders.

Methods of Application

The compound is involved in the creation of inhibitors that reduce melanin production by competitively interacting with the tyrosinase enzyme.

Results

A synthesized novel compound, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), showed a strong dose-dependent inhibitory effect on mushroom tyrosinase, indicating its potential for treating hyperpigmentation and related disorders .

Heterocyclic Chemistry

Application Summary

3-Bromo-4-methoxybenzylamine derivatives are used as building blocks in the synthesis of various bioactive heterocyclic scaffolds.

Methods of Application

These derivatives are key intermediates in creating polyfunctionalized heterocyclic systems, which have a wide range of applications in pharmaceuticals and analytical chemistry.

Results

The derivatives have been reported to possess biological activities such as antiproliferative and antimicrobial activities, and they are promising inhibitors of type 2 diabetes mellitus .

Environmental Protection

Application Summary

Derivatives of 3-Bromo-4-methoxybenzylamine are explored for their protective effects against environmental pollutants.

Methods of Application

These compounds are studied for their ability to protect biological cells from damages caused by particulate matter and other pollutants.

Results

Research indicates that certain derivatives can provide significant protection to keratinocytes from particulate matter-induced damages .

Safety And Hazards

Safety data sheets suggest that “3-Bromo-4-methoxybenzylamine” may cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective equipment when handling this compound .

properties

IUPAC Name

(3-bromo-4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYWNKFZCOGPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621719
Record name 1-(3-Bromo-4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxybenzylamine

CAS RN

247254-47-3
Record name 1-(3-Bromo-4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-4-methoxyphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Bromo-4-(methyloxy)benzonitrile (2.12 g, 10 mmol), THF (30 mL), and 1.5 M borane in THF (30 mL, 45 mmols) were combined and stirred under argon at reflux. The additional 1.5 M borane in THF (30 mL, 45 mmols) and reflux continued. THF (30 mL), and 1.5 M borane in THF (30 mL, 45 mmols) was again added and the mixture refluxed for a total of ten days to drive the reaction to completion. The reaction was worked up by the cautious addition of ethanol followed by 1N HCl until the pH was 2. This mixture was then heated to 50° C. for 4 h. The solvents were pumped off, and the residue partitioned between EtOAc and water. The aqueous phase was washed 3× with EtOAc and adjusted to pH 10 by the addition of 2.5 N NaOH. The aqueous phase was extracted 3× with EtOAc. The combined organic phases were dried over anhydrous Na2SO4, filtered and concentrated to give the title compound. LC-MS m/z 198.7 (M−NH2), 0.99 min (ret time).
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Synthesis routes and methods II

Procedure details

Borane-tetrahydrofuran complex (1.0 M solution in tetrahydrofuran. 250 ml) was added to a solution of 2-bromo-4-cyanoanisole (17 g) in tetrahydrofuran (150 ml). The mixture was heated at reflux for 2 hours then cooled to -10° C. and carefully quenched with 6N HCl (130 ml). The mixture was basified with 4N NaOH then extracted with ethyl acetate. The organic layer was separated, dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by flash chromatography, eluting with 120:8:1 dichloromethane:methanol:ammonia, to give the title compound (12.3 g, 71%); δH (250MHz, CDCl3) 3.80 (2H, s, CH2NH2), 3.92 (3H, s, ArOCH3), 6.85 (1H, d, J 8.4Hz, 6-H), 7.20 (1H, dd, J 8.4, 2.1Hz, 5-H), 7.51 (1H, d, J 2.1Hz, 3-H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-4-methoxybenzylamine
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Citations

For This Compound
2
Citations
J Kubišta, V Hanuš, L Havlíček… - … Journal of Mass …, 2000 - journals.sagepub.com
… For example, 3-bromo-4-methoxybenzylamine loses benzylic hydrogen so easily that the abundance of the [M – H]+ immonium ions at m/z 214 and 216 is higher than that of the M+• …
Number of citations: 2 journals.sagepub.com
M Ito, R Kawasaki, KS Kanyiva… - Chemistry–A European …, 2018 - Wiley Online Library
… 3-Bromo-4-methoxybenzylamine derivative 1 s was subjected to the optimized conditions, but only a trace amount of the desired spirocycle 2 s was obtained [Scheme 2, Eq. (4)]. This …

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